molecular formula C10H11NO4 B045948 Methyl 3-acetamido-2-hydroxybenzoate CAS No. 184151-07-3

Methyl 3-acetamido-2-hydroxybenzoate

Cat. No. B045948
M. Wt: 209.2 g/mol
InChI Key: FQERLORSROTTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Acetamido-3-hydroxybenzoate, also known as N-Acetyl-3-hydroxyanthranilic Acid Methyl Ester or 2-(Acetylamino)-3-hydroxybenzoic Acid Methyl Ester, is an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide . It has a molecular weight of 209.2 and a molecular formula of C10H11NO4 .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also includes 1 six-membered ring, 1 aromatic ester, and 1 aliphatic secondary amide .


Physical And Chemical Properties Analysis

Methyl 2-Acetamido-3-hydroxybenzoate is a yellow solid with a melting point of 95-97°C. It is slightly soluble in chloroform and methanol .

Scientific Research Applications

  • Solubility Characteristics and Pharmaceutical Interpretation

    • Methyl 3-acetamido-2-hydroxybenzoate, along with other compounds like acetaminophen and adipic acid, demonstrates non-linear van't Hoff solubility temperature plots. This behavior has significant implications in pharmaceutical contexts, particularly regarding the solubility and stability of drug formulations (Grant et al., 1984).
  • Interaction with Calcium Ions and Histamine Release

    • The compound influences intracellular calcium concentration and histamine release in rat peritoneal mast cells. It indicates a potential role in allergic reactions and could be a basis for studying drug interactions or designing antiallergic agents (Fukugasako et al., 2003).
  • Structural Analysis and Pharmaceutical Activity

    • Methyl 3-acetamido-2-hydroxybenzoate's single crystal X-ray structure was analyzed, highlighting its extensive hydrogen bonding and potential pharmaceutical activities. This structural analysis could guide the development of new drugs or preservatives (Sharfalddin et al., 2020).
  • Antibacterial Properties

    • Derivatives of 3-acetamido-4-hydroxybenzoate, isolated from Microbulbifer sp., showed antibacterial activity against E. coli and methicillin-sensitive Staphylococcus aureus. This discovery could be significant for developing new antibacterial agents (Jayanetti et al., 2019).
  • Photodegradation in Aquatic Environments

    • Studies on the photodegradation of parabens, including methyl 3-acetamido-2-hydroxybenzoate, are important for understanding their environmental impact, especially in water systems (Gmurek et al., 2015).
  • Influence on Nervous Conduction

    • Research has explored the effects of methyl hydroxybenzoate on nervous conduction, which can have implications for understanding its neurological interactions and potential therapeutic uses (Nathan & Sears, 1961).
  • Modulation of Voltage- and Ligand-Gated Channels

    • Alkyl p-hydroxybenzoates, including methyl 3-acetamido-2-hydroxybenzoate, affect ion channels in peripheral neuronal cells. This modulation could be relevant for designing neuroactive drugs or understanding neuropharmacological effects (Inoue et al., 1994).

properties

IUPAC Name

methyl 3-acetamido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-8-5-3-4-7(9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQERLORSROTTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-acetamido-2-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.